1,3-Diaminopropane dihydroiodide

Catalog No.
S901571
CAS No.
120675-53-8
M.F
C3H12I2N2
M. Wt
329.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diaminopropane dihydroiodide

CAS Number

120675-53-8

Product Name

1,3-Diaminopropane dihydroiodide

IUPAC Name

propane-1,3-diamine;dihydroiodide

Molecular Formula

C3H12I2N2

Molecular Weight

329.95 g/mol

InChI

InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

KFXBDBPOGBBVMC-UHFFFAOYSA-N

SMILES

C(CN)CN.I.I

Canonical SMILES

C(CN)CN.I.I

Solar Cell Materials

Industrial Applications

1,3-Diaminopropane is a three carbon diamine, which has a wide range of industrial applications including epoxy resin and cross-linking agents, as well as precursors for pharmaceuticals, agrochemicals, and organic chemicals .

Application: In the industrial field, 1,3-Diaminopropane dihydroiodide can be used in the production of epoxy resins and cross-linking agents. These substances have a wide range of uses, from coatings and adhesives to composites and electronic materials.

Results or Outcomes: The use of 1,3-Diaminopropane dihydroiodide in these applications contributes to the production of a variety of industrial materials.

1,3-Diaminopropane dihydroiodide is a chemical compound with the molecular formula C₃H₁₂I₂N₂. It is a salt derived from 1,3-diaminopropane, which is a simple diamine characterized by its two amine groups located at the terminal ends of a three-carbon chain. This compound appears as a crystalline powder and is known for its hygroscopic nature and solubility in water.

1,3-Diaminopropane itself is a colorless liquid with a fishy odor, primarily used in organic synthesis and as a building block for various chemical compounds. Its dihydroiodide form is often utilized in pharmaceutical applications due to its enhanced stability and solubility properties compared to the base diamine .

Typical of amines and salts. Some notable reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Coordination Complexes: It can form complexes with metal ions, which is significant in coordination chemistry.
  • Dehydrohalogenation: Under certain conditions, it can lose hydrogen iodide to form 1,3-diaminopropene .

The synthesis of 1,3-diaminopropane dihydroiodide typically involves:

  • Preparation of 1,3-Diaminopropane: This can be achieved through the amination of acrylonitrile followed by hydrogenation.
  • Formation of Dihydroiodide: The base diamine can be reacted with hydroiodic acid to yield the dihydroiodide salt.

This method ensures high purity and stability of the final product .

1,3-Diaminopropane dihydroiodide finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Chemical Synthesis: Acts as a building block for producing heterocycles and coordination complexes.
  • Research: Utilized in studies related to polyamines and their metabolic pathways .

Studies on 1,3-diaminopropane dihydroiodide have focused on its interactions with biological systems and other chemical compounds. Notably:

  • It has been investigated for its role in modulating biological pathways involving polyamines.
  • Interaction studies have shown that it can influence cellular processes such as adipogenesis and signal transmission within cells .

Several compounds share structural similarities with 1,3-diaminopropane dihydroiodide. Here are some notable examples:

Compound NameStructureUnique Features
1,2-DiaminopropaneH₂N(CH₂)₂NH₂Isomeric form; differs by the position of amines.
PutrescineH₂N(CH₂)₄NH₂A four-carbon diamine involved in biological processes.
SpermidineH₂N(CH₂)₃NH(CH₂)₃NH₂A polyamine involved in cellular growth and function.
2-AminobutaneH₂N(CH₂)₃CH₃A branched-chain amine with different properties.

The uniqueness of 1,3-diaminopropane dihydroiodide lies in its specific structure providing distinct reactivity patterns and biological roles compared to these similar compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types